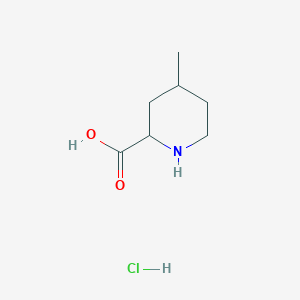
4-Methylpiperidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
4-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is a white to off-white powder or crystals . It is used as a raw material in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 4-Methylpiperidine-2-carboxylic acid hydrochloride involves the use of 4-methylpiperidine-2-carboxylic acid ethyl ester as a raw material. Phosphomolybdic acid is used as a catalyst, and an oxidizing process is performed to obtain 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide. Methanol or ethanol is used as a solvent, and 4-methylpiperidine-2-carboxylate hydrochloride is produced through a reduction reaction .Molecular Structure Analysis
The molecular weight of 4-Methylpiperidine-2-carboxylic acid hydrochloride is 179.65 . The InChI code for this compound is 1S/C7H13NO2.ClH/c1-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis
4-Methylpiperidine-2-carboxylic acid hydrochloride is a white to off-white powder or crystals . It has a molecular weight of 179.65 . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Stereoselective Synthesis
An innovative cascade of reactions has been documented for the stereoselective synthesis of pipecolic acid derivatives, utilizing a vinylfluoro group as an acetonyl cation equivalent. This process notably contributes to the synthesis of (2R,4R,6S)-6-tert-butyl-4-hydroxypiperidine-2-carboxylic acid, showcasing its utility in organic synthesis and potential pharmaceutical applications (Purkayastha et al., 2010).
Large-Scale Synthesis
Research has also focused on developing a simple and robust process for large-scale synthesis of key intermediates for novel antifungal drugs, exemplifying the compound's significance in streamlining pharmaceutical production processes (Chen et al., 2019).
Palladium-Catalyzed Aminocarbonylation
The compound's derivatives have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, demonstrating its versatility in creating complex organic molecules and potential applications in drug discovery and development (Takács et al., 2014).
Environmental and Human Safety
Efforts to reduce environmental and human exposure to harmful chemicals have led to research on using diluted solutions of 4-methylpiperidine for Fmoc group removal in peptide synthesis. This approach is highlighted for its environmental benefits and potential to decrease occupational hazards in pharmaceutical manufacturing (Rodríguez et al., 2019).
Electrochemical Oxidation
The compound has been investigated for its role in electrochemical oxidation processes, serving as a catalyst in the conversion of alcohols and aldehydes to carboxylic acids. Such processes offer greener alternatives to traditional oxidation methods and have implications for sustainable chemistry practices (Rafiee et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 1-Methylpiperidine-4-carboxylic acid hydrochloride, indicates that it is a skin irritant, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propiedades
IUPAC Name |
4-methylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDXJSQHVCVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperidine-2-carboxylic acid hydrochloride | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2832128.png)
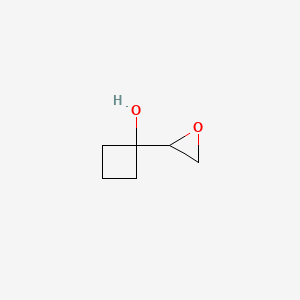
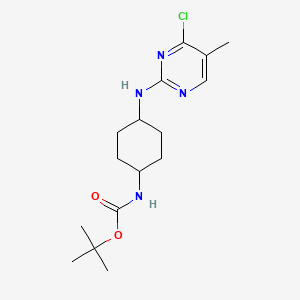
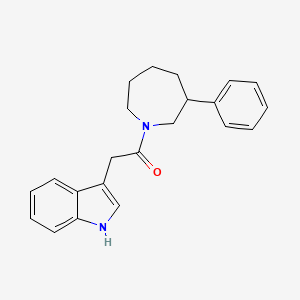
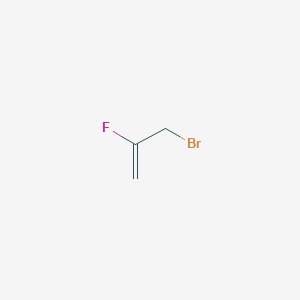
![2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2832138.png)
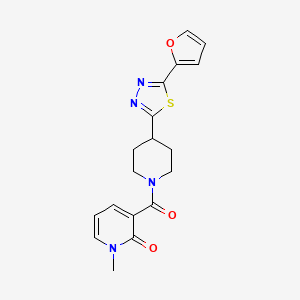
![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2832140.png)
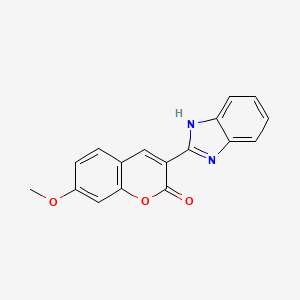
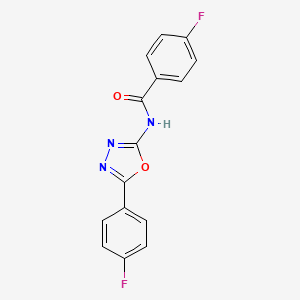
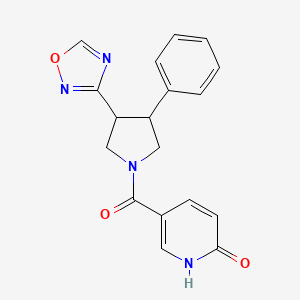
![2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2832146.png)
![Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2832148.png)
![Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2832150.png)